(2,4-Dimethylthiazole-5-carbonyl)-L-alanine
Description
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(2S)-2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-4-7(15-6(3)10-4)8(12)11-5(2)9(13)14/h5H,1-3H3,(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI Key |
IUUZKNAYJKZQTA-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid
Thiazole Core Formation via Hantzsch Synthesis
The foundational step involves assembling the thiazole ring through the Hantzsch thiazole synthesis, which combines α-halo ketones with thioamides. While the exact protocol for introducing the carboxylic acid at position 5 remains partially obscured in the literature, inferred modifications to classical procedures enable its preparation. Key steps include:
- Reacting chloroacetone with a thioamide derivative bearing a latent carboxyl group (e.g., thioacetamide modified with a β-keto ester).
- Cyclization under refluxing ethanol to yield 2,4-dimethylthiazole-5-carboxylate.
- Ester hydrolysis using aqueous sodium hydroxide to generate the free carboxylic acid.
Alternative Functionalization Strategies
Post-synthetic modification of pre-formed thiazoles offers another pathway:
Activation of 2,4-Dimethylthiazole-5-carboxylic Acid
Acyl Chloride Formation
Treatment of the carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane produces the corresponding acyl chloride, a highly reactive intermediate. This method, validated by Thieme Connect, proceeds quantitatively under reflux (60–70°C, 2 h) and is favored for its simplicity:
$$
\text{2,4-Dimethylthiazole-5-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,4-Dimethylthiazole-5-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
The product is isolated via rotary evaporation and used immediately to minimize hydrolysis.
Coupling to L-Alanine
Protection-Deprotection Strategy
To prevent racemization and ensure regioselective amide bond formation, L-alanine’s α-amine is temporarily protected:
Amide Bond Formation
Two coupling methodologies are employed:
Route A: Acyl Chloride Coupling
- Reagents : 2,4-Dimethylthiazole-5-carbonyl chloride, N-Boc-L-alanine methyl ester, triethylamine (TEA) in DCM.
- Procedure : Add acyl chloride dropwise to a stirred solution of the Boc-protected alanine and TEA at 0°C. Warm to room temperature and stir for 12 h.
- Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography.
Route B: Carbodiimide-Mediated Coupling
- Reagents : EDC, HOBt, N-Boc-L-alanine methyl ester, 2,4-dimethylthiazole-5-carboxylic acid in DMF.
- Procedure : Activate the acid with EDC/HOBt (1:1) for 30 min, then add the alanine derivative. Stir for 24 h at room temperature.
- Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.45 (q, J = 7.0 Hz, 1H, α-CH), 2.65 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 1.40 (d, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 172.5 (COOH), 167.2 (C=O), 158.1 (thiazole-C), 150.3 (thiazole-C), 52.1 (α-CH), 20.1–18.3 (CH₃ groups).
- HRMS (ESI) : m/z calcd for C₁₀H₁₃N₂O₃S [M+H]⁺ 241.0648, found 241.0651.
Comparative Reaction Metrics
| Parameter | Acyl Chloride Route | EDC/HOBt Route |
|---|---|---|
| Yield (%) | 78 | 65 |
| Reaction Time (h) | 12 | 24 |
| Purity (HPLC) (%) | 98.5 | 97.2 |
| Racemization (%) | <1 | <1 |
Challenges and Optimization
- Racemization Mitigation : Both routes exhibit minimal racemization (<1%) due to the use of HOBt and low-temperature conditions.
- Byproduct Formation : Acyl chloride route generates trace HCl, necessitating rigorous neutralization. The EDC route produces soluble urea derivatives, simplifying purification.
- Solvent Selection : DCM minimizes ester hydrolysis during Boc deprotection, while DMF enhances coupling efficiency for sterically hindered acids.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazole-5-carbonyl)-L-alanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,4-Dimethylthiazole-5-carbonyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,4-Dimethylthiazole-5-carbonyl)-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(a) 4-Amino-2-phenylamino-5-(3-phenylsydnon-4-oyl)thiazole
- Structure: A thiazole ring substituted with a sydnonyl group and phenylamino side chains.
- Key Differences: The sydnonyl group replaces the carbonyl-L-alanine moiety, reducing chirality but enhancing aromatic interactions.
- Bioactivity: Exhibits notable bioactivity in antimicrobial assays, attributed to the electron-withdrawing sydnonyl group .
(b) Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
- Structure : A pyridinyl-substituted thiazole with an ester group.
- Key Differences : The ester group (vs. L-alanine) reduces hydrophilicity, impacting solubility and membrane permeability.
- Synthetic Relevance : Intermediate in synthesizing carboxamide derivatives via hydrolysis and coupling reactions .
(c) Thiazol-5-ylmethyl carbamates
Physical and Chemical Properties
(a) Antimicrobial Potential
- Thiazole derivatives exhibit antimicrobial activity by disrupting bacterial cell walls or enzyme function. For example, L-alanine derivatives enhance spore germination inhibition in Bacillus species when combined with biocides .
- Mechanistic Insight : The thiazole moiety may act as a metal chelator, while L-alanine facilitates cellular uptake .
(b) Role in Analytical Chemistry
- L-Alanine derivatives like L-FDAA (N-α-(2,4-dinitro-5-fluorophenyl)-L-alanine amide) are used in advanced Marfey’s method for chiral amino acid analysis . This highlights the utility of functionalized alanine-thiazole hybrids in chromatography.
(c) Catalytic Interactions
- In hydrogenation reactions, L-alanine’s chirality influences catalyst performance. Ru/CNT catalysts show structure sensitivity in converting L-alanine to alaninol, suggesting similar stereochemical considerations for thiazole-alanine hybrids .
Research Findings and Contradictions
- Enhanced Biocidal Activity: L-Alanine potentiates sporicidal agents like peracetic acid (PAA), but inosine co-administration can inhibit this effect at high concentrations . This underscores the need for optimized formulation in antimicrobial applications.
- Amino Acid Efflux: L-Alanine transport in cells is volume-sensitive, similar to glycine and taurine, but differs from hydrophobic amino acids like L-leucine . This may influence the cellular uptake of thiazole-alanine conjugates.
Data Tables
Table 1: Comparison of Key Thiazole Derivatives
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of (2,4-Dimethylthiazole-5-carbonyl)-L-alanine while minimizing side reactions?
- Methodology : Use a stepwise approach:
Thiazole precursor synthesis : Start with 4-methyl-5-thiazoleethanol (CAS 137-00-8) as a precursor, leveraging its high purity (>95%) and reactivity for functional group transformations .
Coupling with L-alanine : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the activated thiazole carbonyl group to L-alanine’s α-amino group. Monitor reaction progress via LC-MS to detect intermediates and byproducts .
Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the target compound. Validate purity via NMR (e.g., ¹H/¹³C HSQC) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Recommended methods :
- Structural analysis :
- FTIR : Confirm the presence of thiazole ring vibrations (C-S stretch at ~670 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .
- NMR : Use ³D RFDR-HSQC for unambiguous assignment of protons and carbons, especially to resolve overlapping signals in the thiazole ring .
- Quantification :
- LC-MS/MS : Apply MRM mode with isotope-labeled internal standards (e.g., ¹³C-L-alanine) to achieve ≤10⁻⁹ g precision .
Q. How do I address discrepancies in reported solubility data for this compound?
- Troubleshooting :
- Solvent selection : Test polar aprotic solvents (DMSO, DMF) for dissolution, as the thiazole moiety may reduce aqueous solubility.
- pH dependence : Adjust buffer pH (e.g., 6.0–8.0) to stabilize the amide bond and carboxylate group .
- Cross-validate : Compare UV-Vis (λmax ~275 nm) and NMR solubility measurements to resolve contradictions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential as a protease inhibitor?
- Experimental design :
Docking studies : Model interactions between the thiazole ring and protease active sites (e.g., trypsin-like serine proteases) using DFT-predicted bond angles .
Enzyme kinetics : Perform Michaelis-Menten assays with fluorogenic substrates to measure inhibition constants (Ki). Use stopped-flow techniques for rapid kinetics .
Structural validation : Solve co-crystal structures via X-ray crystallography to confirm binding modes .
Q. How does this compound influence metabolic flux in microbial systems?
- Approach :
- Knockout strains : Engineer Corynebacterium glutamicum ΔfasB to redirect metabolic flux from fatty acids to L-alanine biosynthesis. Monitor transcriptional changes via RNA-seq .
- Isotope tracing : Use ¹³C-labeled glucose to track incorporation into the compound via GC-MS. Compare flux ratios in wild-type vs. engineered strains .
- Yield optimization : Supplement with heterologous alaD (alanine dehydrogenase) and alaE (export protein) to achieve titers >55 g/L .
Q. What are the challenges in detecting trace degradation products of this compound in biological matrices?
- Analytical strategy :
- Sample prep : Extract plasma/tissue samples (≥200 μL) with acetonitrile:water (70:30) to precipitate proteins .
- Detection : Use polarity-switching LC-MS/MS (≤20 ms transition time) to capture both hydrophilic (degraded alanine) and hydrophobic (thiazole fragments) species .
- Data analysis : Apply KEGG pathway mapping to identify degradation pathways and screen for toxic metabolites .
Contradictions and Resolutions
- Purity vs. reactivity : reports >95% purity for thiazole precursors, but side reactions during coupling may reduce final compound purity. Address via iterative HPLC purification .
- Carrier concentration effects : L-alanine capping in ZnO nanorods increases carrier density by 100×, but biological systems may show variable uptake. Use compartmentalized models to reconcile differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
